molecular formula C22H26N2O B5302005 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5302005
M. Wt: 334.5 g/mol
InChI Key: WCGUQSICIXECDX-RMKNXTFCSA-N
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Description

1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as DMPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. DMPP is a white crystalline powder that is soluble in organic solvents such as acetone and chloroform.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a modulator of several ion channels and receptors. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in thermoregulation and pain sensation. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as cell survival, neuroprotection, and neurotransmitter release.
Biochemical and Physiological Effects:
1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have several biochemical and physiological effects. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to increase the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of neurological disorders. Additionally, 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have analgesic properties by activating the TRPM8 ion channel.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is also soluble in organic solvents, which makes it easy to work with in the lab. However, 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has some limitations for lab experiments. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not very water-soluble, which can make it difficult to use in aqueous-based experiments. Additionally, 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is to further investigate the mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its potential therapeutic applications. Another direction is to explore the use of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine as a tool in drug discovery research. Additionally, future studies could focus on the development of more water-soluble derivatives of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine for use in aqueous-based experiments.

Synthesis Methods

The synthesis of 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of piperazine with 3-phenylacrylaldehyde and 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or toluene and is typically carried out at room temperature. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and drug discovery. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(3,4-dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used as a tool in drug discovery research to identify novel compounds that target specific receptors or enzymes.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-18-10-11-21(17-19(18)2)22(25)24-15-13-23(14-16-24)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGUQSICIXECDX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

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